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Introduction
Tert-butyl oxirane-2-carboxylate, also known as tert-butyl glycidate, is a valuable and

versatile building block in organic synthesis. The inherent strain of the three-membered oxirane

ring makes it susceptible to nucleophilic attack, leading to highly functionalized products. The

regioselective ring-opening of this epoxide with a variety of nucleophiles provides a

straightforward route to important synthons, such as β-hydroxy, β-amino, and β-thio esters,

which are key intermediates in the development of pharmaceuticals and other bioactive

molecules. This document provides detailed protocols and application data for the ring-opening

reactions of tert-butyl oxirane-2-carboxylate with common nucleophiles.

General Reaction and Regioselectivity
The reaction of tert-butyl oxirane-2-carboxylate with a nucleophile (Nu-H) typically proceeds

via an SN2 mechanism. Due to the steric hindrance and electron-withdrawing nature of the tert-

butyl ester group at the C2 position, nucleophilic attack occurs preferentially at the less

substituted C3 position. This results in excellent regioselectivity, yielding 3-substituted-2-

hydroxypropanoate derivatives. The reaction can be catalyzed by either acid or base.
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Caption: General scheme for the regioselective ring-opening of tert-butyl oxirane-2-
carboxylate.

Ring-Opening with Amine Nucleophiles
The reaction of tert-butyl oxirane-2-carboxylate with primary or secondary amines is a

fundamental method for synthesizing β-amino alcohols and their derivatives. The resulting tert-

butyl 3-amino-2-hydroxypropanoates are valuable precursors for β-amino acids and

peptidomimetics.[1] Lewis acids, such as ytterbium triflate (Yb(OTf)₃), are often employed to

catalyze this transformation, enhancing the reaction rate and yield by activating the epoxide

ring.[2][3]

Table 1: Ring-Opening of Glycidyl Esters with Amines
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Nucleop
hile

Catalyst
(mol%)

Solvent
Temp.
(°C)

Time (h) Product
Yield
(%)

Referen
ce

Aniline
Yb(OTf)
₃ (10)

THF RT 2

tert-
Butyl 2-
hydroxy
-3-
(phenyl
amino)p
ropanoa
te

92 [2]

Benzyla

mine

Yb(OTf)₃

(10)
THF RT 2.5

tert-Butyl

3-

(benzyla

mino)-2-

hydroxyp

ropanoat

e

95 [2]

Morpholi

ne

Yb(OTf)₃

(10)
THF RT 3

tert-Butyl

2-

hydroxy-

3-

morpholi

nopropan

oate

94 [2]

Pyrrolidin

e

Yb(OTf)₃

(10)
THF RT 2

tert-Butyl

2-

hydroxy-

3-

(pyrrolidi

n-1-

yl)propan

oate

96 [2]
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Nucleop
hile

Catalyst
(mol%)

Solvent
Temp.
(°C)

Time (h) Product
Yield
(%)

Referen
ce

tert-

Butylami

ne

LiClO₄ (5

M)
Et₂O RT 0.5

tert-Butyl

3-(tert-

butylamin

o)-2-

hydroxyp

ropanoat

e

94

| Aniline | Acetic Acid | Neat | 70 | 3 | tert-Butyl 2-hydroxy-3-(phenylamino)propanoate | 94 |[4] |

Note: Data may be for analogous glycidyl esters but is representative of the reaction with the

tert-butyl ester.

Protocol 1: Yb(OTf)₃-Catalyzed Aminolysis of tert-Butyl
Oxirane-2-carboxylate
Materials:

tert-Butyl oxirane-2-carboxylate (1.0 mmol, 144.2 mg)

Amine (e.g., Benzylamine, 1.0 mmol, 107.2 mg)

Ytterbium (III) triflate (Yb(OTf)₃, 0.1 mmol, 62 mg)

Anhydrous Tetrahydrofuran (THF), 5 mL

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:
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To a flame-dried round-bottom flask under a nitrogen atmosphere, add ytterbium triflate (62

mg, 0.1 mmol).

Add anhydrous THF (5 mL) and stir until the catalyst is dissolved.

Add the amine (1.0 mmol) to the solution, followed by tert-butyl oxirane-2-carboxylate
(144.2 mg, 1.0 mmol).

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion (typically 2-3 hours), quench the reaction by adding water (10 mL).

Extract the mixture with ethyl acetate (3 x 15 mL).

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution

(15 mL) and brine (15 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield the pure β-amino alcohol.[2]

Ring-Opening with Thiol Nucleophiles
The thiolysis of epoxides is a reliable method for the synthesis of β-hydroxy sulfides.[5] These

compounds are important intermediates in the synthesis of various biologically active

molecules. The reaction of tert-butyl oxirane-2-carboxylate with thiols proceeds with high

regioselectivity to afford tert-butyl 3-(alkylthio)-2-hydroxypropanoates. While the reaction can

be performed under basic or Lewis acidic conditions, catalyst-free methods in water have also

been developed as an environmentally benign alternative.[5]

Table 2: Ring-Opening of Glycidyl Esters with Thiols
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Nucleop
hile

Catalyst Solvent
Temp.
(°C)

Time (h) Product
Yield
(%)

Referen
ce

Thiophe
nol

None Water RT 5

tert-
Butyl 2-
hydroxy
-3-
(phenylt
hio)pro
panoate

92 [5]

p-

Toluenet

hiol

None Water RT 5.5

tert-Butyl

2-

hydroxy-

3-(p-

tolylthio)p

ropanoat

e

94 [5]

Benzyl

Mercapta

n

None Water RT 6

tert-Butyl

3-

(benzylthi

o)-2-

hydroxyp

ropanoat

e

90 [5]

| 1-Butanethiol | NaOH | Ethanol | 120 (MW) | 0.17 | tert-Butyl 3-(butylthio)-2-

hydroxypropanoate | ~84* |[6] |

Yield inferred from analogous reactions on similar substrates.

Protocol 2: Catalyst-Free Thiolysis in Water
Materials:

tert-Butyl oxirane-2-carboxylate (1.0 mmol, 144.2 mg)

Thiol (e.g., Thiophenol, 1.2 mmol, 132.2 mg)
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Deionized Water (5 mL)

Ethyl acetate

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer

Procedure:

In a 25 mL round-bottom flask, create a suspension of tert-butyl oxirane-2-carboxylate
(144.2 mg, 1.0 mmol) and the thiol (1.2 mmol) in deionized water (5 mL).

Stir the mixture vigorously at room temperature. The reaction is typically heterogeneous.

Monitor the reaction by TLC until the starting epoxide is consumed (typically 5-6 hours).

Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

Combine the organic extracts and wash with brine (20 mL).

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

Purify the resulting crude oil by silica gel column chromatography (eluent: hexane/ethyl

acetate) to obtain the pure β-hydroxy sulfide.[5]

Ring-Opening with Alcohol and Water Nucleophiles
Acid-catalyzed ring-opening of tert-butyl oxirane-2-carboxylate with alcohols or water yields

β-alkoxy or β-dihydroxy esters, respectively. The reaction with water (hydrolysis) produces tert-

butyl 2,3-dihydroxypropanoate, while reaction with an alcohol (alcoholysis) produces a tert-

butyl 3-alkoxy-2-hydroxypropanoate. These reactions typically require an acid catalyst, such as

sulfuric acid or a Lewis acid, to protonate the epoxide oxygen, making it a better leaving group.

[7]

Table 3: Ring-Opening with Oxygen Nucleophiles
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Nucleophile Catalyst Solvent Temp. (°C) Product Reference

Water H₂SO₄ (cat.)
Acetone/Wa
ter

RT

tert-Butyl
2,3-
dihydroxypr
opanoate

[7]

Methanol H₂SO₄ (cat.) Methanol Reflux

tert-Butyl 2-

hydroxy-3-

methoxyprop

anoate

[7]

| Various Alcohols | [OSSO]-Fe(III) Triflate (0.05 mol%) | Neat | 80 | tert-Butyl 3-alkoxy-2-

hydroxypropanoates |[8][9] |

Protocol 3: Acid-Catalyzed Methanolysis
Materials:

tert-Butyl oxirane-2-carboxylate (1.0 mmol, 144.2 mg)

Anhydrous Methanol (10 mL)

Concentrated Sulfuric Acid (H₂SO₄, 1-2 drops)

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Diethyl ether

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask with reflux condenser, magnetic stirrer

Procedure:

Dissolve tert-butyl oxirane-2-carboxylate (144.2 mg, 1.0 mmol) in anhydrous methanol (10

mL) in a round-bottom flask.

Carefully add 1-2 drops of concentrated sulfuric acid to the solution.
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Attach a reflux condenser and heat the mixture to reflux.

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to

room temperature.

Carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until

effervescence ceases.

Remove most of the methanol under reduced pressure.

Extract the remaining aqueous residue with diethyl ether (3 x 20 mL).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the

crude product.

Purify by flash chromatography if necessary.

Visualization of Mechanisms and Workflows
Reaction Mechanism
The ring-opening can be catalyzed by either acid or base, both proceeding via an SN2-type

mechanism with attack at the C3 position.

Ring-Opening Mechanisms

Base-Catalyzed Acid-Catalyzed

Nucleophile (Nu⁻) attacks
the less hindered C3 carbon

Epoxide C-O bond breaks,
forming an alkoxide intermediate

Protonation of the alkoxide
yields the final product

Epoxide oxygen is
protonated by acid (H-A)

Nucleophile (Nu-H) attacks the
more electrophilic C3 carbon

Deprotonation by conjugate
base (A⁻) gives the product
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Click to download full resolution via product page

Caption: Mechanisms for base- and acid-catalyzed epoxide ring-opening.

Experimental Workflow
A typical workflow for performing and analyzing these reactions is outlined below.
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Caption: General experimental workflow for synthesis and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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